molecular formula C7H3Br2F3 B3038138 2,4-Dibromo-1-(trifluoromethyl)benzene CAS No. 7657-10-5

2,4-Dibromo-1-(trifluoromethyl)benzene

Cat. No.: B3038138
CAS No.: 7657-10-5
M. Wt: 303.9 g/mol
InChI Key: RZPLVYZPTOHXGD-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(trifluoromethyl)benzene ( 7657-10-5) is a high-value dihalogenated aromatic compound with the molecular formula C7H3Br2F3 and a molecular weight of 303.90 g/mol . It serves as a versatile and crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its significant research value lies in its ability to undergo site-selective coupling, enabling the controlled, stepwise construction of complex and diverse biaryl and terphenyl structures. This selectivity is governed by both steric and electronic factors, where one halogen can be selectively reacted while leaving the other available for subsequent functionalization . The presence of the electron-withdrawing trifluoromethyl group is of paramount importance, as this motif is commonly incorporated into compounds with potential applications in pharmaceutical and materials science research. Such trifluoromethyl-substituted scaffolds are investigated for their bioactive properties, including use as antimalarial or antiviral agents, and are also found in advanced materials like liquid crystals for display technologies . This compound is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLVYZPTOHXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precision Synthetic Methodologies for 2,4 Dibromo 1 Trifluoromethyl Benzene

Established Synthetic Routes and Precursor Utilization

The synthesis of 2,4-Dibromo-1-(trifluoromethyl)benzene can be approached from two primary strategic directions: the regioselective bromination of a trifluoromethylated precursor or the introduction of a trifluoromethyl group onto a pre-brominated aromatic ring.

Strategies for Regioselective Bromination of Fluorinated Benzene (B151609) Derivatives

The direct bromination of 1-(trifluoromethyl)benzene presents a significant regiochemical challenge. The trifluoromethyl (-CF₃) group is a strongly deactivating and meta-directing substituent for electrophilic aromatic substitution. Consequently, direct bromination with reagents like bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would be expected to yield primarily the 3-bromo and 3,5-dibromo isomers.

To achieve the desired 2,4-substitution pattern, alternative strategies must be employed that override the inherent directing effect of the -CF₃ group. One approach involves multi-step sequences using precursors with powerful ortho,para-directing groups. For example, a synthesis could begin with a substrate like p-toluidine, where the amino group directs bromination to the ortho positions. Subsequent removal or conversion of the directing group via a Sandmeyer-type reaction could then yield the desired product. However, a more direct method involves the use of specific brominating agents and conditions that can influence regioselectivity. Various brominating agents, such as N-bromosuccinimide (NBS) in different solvent systems, have been developed for highly regioselective electrophilic aromatic brominations, although achieving the specific 2,4-dibromo pattern on a trifluoromethylbenzene substrate remains a specialized task. mdpi.com

Methods for the Introduction of the Trifluoromethyl Group onto Aromatic Systems

A more common and regiochemically controlled route to this compound involves the trifluoromethylation of a readily available precursor, 1,3-dibromobenzene. This approach benefits from well-established methodologies for creating carbon-trifluoromethyl (C-CF₃) bonds.

Copper-catalyzed or -mediated reactions are particularly prevalent in this field. nih.gov These transformations, often referred to as trifluoromethylation of aryl halides, have seen rapid development. beilstein-journals.org A variety of trifluoromethylating reagents can be used, each with specific advantages.

Common Trifluoromethylating Reagents and Systems:

Ruppert-Prakash Reagent ((trifluoromethyl)trimethylsilane, TMSCF₃): This nucleophilic CF₃ source is widely used in the presence of a fluoride (B91410) activator.

Langlois' Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na): This reagent can generate a trifluoromethyl radical under oxidative conditions.

Fluoroform-derived CuCF₃: This method utilizes fluoroform, a potent greenhouse gas, as a cost-effective feedstock for generating a highly reactive CuCF₃ species. organic-chemistry.org

Trifluoroacetic Acid (TFA) and its derivatives: As an inexpensive and readily available source, trifluoroacetate (B77799) can be decarboxylated to form a CuCF₃ intermediate. beilstein-journals.orgresearchgate.net

The general mechanism for many of these copper-promoted reactions involves the formation of a CuCF₃ species, which then reacts with the aryl halide (1,3-dibromobenzene) through a process that can involve oxidative addition and reductive elimination steps. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound, particularly for the trifluoromethylation of 1,3-dibromobenzene.

Copper Catalysis: Copper catalysis is the workhorse for the trifluoromethylation of aryl bromides and iodides. nih.gov The efficiency of these reactions is due to copper's ability to mediate the transfer of the CF₃ group to the aromatic ring. While early methods required stoichiometric amounts of copper, modern catalytic systems have been developed. The choice of copper source (e.g., CuI, CuBr, CuCl), ligands, and additives is crucial for optimizing catalytic turnover and product yield. The reaction using the fluoroform-derived CuCF₃ reagent can proceed under mild conditions (23–50°C) without the need for additional ligands, achieving high yields. organic-chemistry.org

Palladium Catalysis: While copper is more common for this specific transformation, palladium-catalyzed methods for the trifluoromethylation of aryl halides have also been developed. These systems often require specialized ligands to facilitate the challenging reductive elimination step that forms the Ar-CF₃ bond. nih.gov Palladium catalysis offers high functional group tolerance and can be effective for a broad range of substrates, including aryl chlorides, which are typically less reactive than bromides. nih.gov

The table below summarizes key catalytic systems used for trifluoromethylation.

Catalyst SystemPrecursorCF₃ SourceTypical ConditionsReference
Copper (e.g., CuI)Aryl Iodide/BromideTMSCF₃, CF₃SO₂NaDMF or NMP, 80-120°C beilstein-journals.org
Ligandless CuCF₃Aryl Iodide/BromideFluoroform (HCF₃)Mild conditions (23–50°C) organic-chemistry.org
Palladium with phosphine (B1218219) ligandsAryl Chloride/BromideTMSCF₃ + KFToluene (B28343), 110°C nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Since the target molecule is achiral, "stereochemical control" in this context refers to achieving high regioselectivity.

For the trifluoromethylation of 1,3-dibromobenzene, several parameters can be adjusted:

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used as they can dissolve the copper salts and facilitate the reaction.

Temperature: Reaction temperatures typically range from ambient to over 100°C, depending on the reactivity of the aryl halide and the trifluoromethylating agent. Mild conditions are preferred to minimize side reactions. organic-chemistry.org

Ligands: In some catalytic systems, particularly with palladium, the choice of ligand is paramount. Electron-rich and bulky phosphine ligands can promote the critical reductive elimination step.

Additives: Fluoride sources (e.g., KF, CsF) are often required as activators for silicon-based CF₃ reagents like TMSCF₃. nih.gov

The table below illustrates how different parameters can be optimized for a typical copper-catalyzed trifluoromethylation reaction.

ParameterCondition ACondition BCondition COutcome/Consideration
CatalystCuICuClCu(OAc)₂CuI is often preferred for aryl bromides.
SolventDMFNMPTolueneHigh-boiling polar aprotic solvents often give higher yields.
Temperature80°C100°C120°CHigher temperatures can increase reaction rate but may lead to decomposition.
LigandNone1,10-PhenanthrolineL-ProlineLigands can stabilize the copper catalyst and improve efficiency.

Considerations for Industrial Scale Synthesis and Process Intensification

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations focused on safety, cost, efficiency, and environmental impact.

Cost and Availability of Raw Materials: For large-scale production, the cost of precursors and reagents is a major factor. The use of inexpensive trifluoromethyl sources like trifluoroacetic acid or fluoroform is highly advantageous. organic-chemistry.orgresearchgate.net Similarly, starting from readily available industrial chemicals like toluene is a common industrial strategy for producing benzotrifluoride (B45747) derivatives. researchgate.net

Process Safety and Reaction Conditions: Large-scale reactions must be carefully controlled. The fluorination of benzotrichloride (B165768) derivatives with anhydrous hydrogen fluoride, a common industrial route to benzotrifluorides, is performed at high temperatures (200-450°C) and requires specialized equipment to handle corrosive materials. google.comgoogle.com Managing exothermic reactions and gaseous byproducts (like HCl) is critical.

Process Intensification: Modern chemical manufacturing aims to make processes more efficient and sustainable. This can involve:

Continuous Flow Reactors: Moving from batch to continuous manufacturing can improve safety, consistency, and throughput.

Solvent Recovery and Recycling: To minimize waste and cost, solvents used in large quantities, such as benzotrifluoride itself (which can serve as a reaction solvent), may be recovered via distillation. researchgate.net

Catalyst Efficiency: Developing highly active and robust catalysts that can be used at low loadings and potentially recycled is a key goal for making the process more economical and environmentally friendly.

Mechanistic Insights and Advanced Reaction Pathways Involving 2,4 Dibromo 1 Trifluoromethyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2,4-dibromo-1-(trifluoromethyl)benzene, the presence of two C-Br bonds at distinct positions (ortho and para to the trifluoromethyl group) introduces the challenge and opportunity of site selectivity.

Palladium-Catalyzed Suzuki-Miyaura Reactions and Site Selectivity

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis. When applied to this compound, the reaction can proceed at either the C-2 or C-4 position. The site selectivity of the initial oxidative addition of the Pd(0) catalyst to the C-Br bond is governed by a combination of steric and electronic factors.

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, which generally increases the electrophilicity of the aryl ring and facilitates oxidative addition. However, its steric bulk can hinder access to the adjacent C-2 position.

Electronic Effects : The CF₃ group deactivates the aromatic ring towards electrophilic attack but activates it for reactions involving nucleophilic attack or oxidative addition. The electron-withdrawing nature of the CF₃ group makes the carbon atoms at the ortho (C-2) and para (C-4) positions more electrophilic. This electronic activation would favor oxidative addition at both C-Br bonds compared to a non-substituted bromobenzene.

Steric Effects : The C-2 bromine is ortho to the bulky CF₃ group, which presents a significant steric impediment to the approach of the palladium catalyst. The C-4 bromine, being remote from the CF₃ group, is sterically much more accessible.

In many cases of dihalogenated aromatic compounds, the competition between these effects determines the reaction's regioselectivity. For related substrates like 2,6-dichloro-3-(trifluoromethyl)pyridine, it has been observed that coupling can occur at the more sterically hindered position due to overriding electronic factors. rsc.org However, for non-heteroaromatic systems, steric hindrance is often the dominant factor. In the case of this compound, it is generally predicted that the first Suzuki-Miyaura coupling will occur preferentially at the sterically less hindered C-4 position.

PositionControlling FactorInfluence on ReactivityPredicted Outcome for Monocoupling
C-2 (ortho to CF₃)Steric HindranceDecreases rate of oxidative additionMinor product
C-2 (ortho to CF₃)Electronic Effect (Inductive)Increases electrophilicity of carbon, favoring oxidative additionFactor favoring reaction
C-4 (para to CF₃)Steric HindranceMinimal steric hindranceMajor product
C-4 (para to CF₃)Electronic Effect (Resonance/Inductive)Increases electrophilicity of carbon, favoring oxidative additionFactor favoring reaction

Sonogashira Cross-Coupling Reactions: Regiodivergence and Mechanistic Factors

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki reaction, the regioselectivity in the monocoupling of this compound depends on the relative reactivity of the two C-Br bonds.

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is the initial step. In the copper cycle, a copper(I) acetylide is formed. Transmetalation from copper to palladium, followed by reductive elimination, yields the arylalkyne product.

The regioselectivity of the initial oxidative addition is the key determinant for which bromine is substituted. This selectivity is influenced by:

Bond Dissociation Energy : The C-Br bond that is more easily broken will react faster. The electron-withdrawing CF₃ group can influence the strength of the adjacent C-Br bonds.

Electrophilicity of the Carbon Atom : The more electrophilic carbon center will undergo oxidative addition more readily. The CF₃ group enhances the electrophilicity at both the ortho and para positions.

Steric Accessibility : As with the Suzuki reaction, the less hindered C-4 position is more accessible to the bulky palladium catalyst.

For the related isomer, 1,4-dibromo-2-(trifluoromethyl)benzene, site-selective Sonogashira reactions have been shown to occur preferentially at the C-4 position, which is para to the bromine and meta to the CF₃ group. This selectivity was attributed to the lower steric hindrance at this position. Applying this logic to this compound, the C-4 position is again the less sterically encumbered site and is electronically activated by the para-CF₃ group, making it the most probable site for the initial Sonogashira coupling.

Other Coupling Methodologies (e.g., Negishi, Stille, Heck)

Other palladium-catalyzed cross-coupling reactions can also be employed to functionalize this compound, with site selectivity being a primary consideration.

Negishi Reaction : This reaction couples an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The site selectivity for this compound is expected to follow similar trends, with the first coupling occurring at the more accessible C-4 position. The higher reactivity of organozinc reagents compared to organoboranes can sometimes lead to lower selectivity or double coupling if conditions are not carefully controlled.

Stille Reaction : The Stille reaction utilizes an organotin reagent. wikipedia.orgharvard.edu It is known for its tolerance of a wide variety of functional groups. The catalytic cycle is analogous to other cross-coupling reactions, and the regioselectivity of monocoupling on this compound would again be predicted to favor the C-4 position due to reduced steric hindrance. The toxicity of organotin compounds is a significant drawback of this methodology. wikipedia.org

Heck Reaction : The Heck reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base. princeton.edu The mechanism begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. For this compound, this step is again expected to be faster at the C-4 position. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Nucleophilic Aromatic Substitution Reactions of this compound

Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr).

The SₙAr mechanism proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

In this compound, both bromine atoms are in positions activated by the CF₃ group (ortho and para). The relative reactivity of the C-2 and C-4 positions towards a nucleophile depends on the stability of the corresponding Meisenheimer complex.

Attack at C-4 (para to CF₃) : The negative charge of the intermediate can be delocalized onto the electron-withdrawing trifluoromethyl group through resonance, which provides significant stabilization.

Attack at C-2 (ortho to CF₃) : The negative charge of this intermediate can also be delocalized onto the CF₃ group. Additionally, the strong inductive effect of the CF₃ group provides stabilization.

While both positions are activated, the para position (C-4) is generally more reactive in SₙAr reactions due to a combination of potent resonance stabilization and lower steric hindrance for the approaching nucleophile compared to the ortho position. Therefore, nucleophilic aromatic substitution on this compound is expected to yield primarily the 4-substituted product.

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

Further substitution on the this compound ring via electrophilic aromatic substitution (EAS) is challenging due to the presence of three deactivating substituents. Both the bromine atoms and the trifluoromethyl group withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.

The regiochemical outcome of an EAS reaction is determined by the combined directing effects of the existing substituents. The available positions for substitution are C-3, C-5, and C-6.

Trifluoromethyl (CF₃) group at C-1 : This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. It directs incoming electrophiles to the C-3 and C-5 positions.

Bromine atom at C-2 : Halogens are deactivating groups but are ortho-, para-directors due to a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect. This bromine directs incoming electrophiles to the C-4 (blocked) and C-6 positions.

Bromine atom at C-4 : This bromine is also an ortho-, para-director, directing incoming electrophiles to the C-3 and C-5 positions.

PositionDirecting Effect from C1-CF₃ (meta)Directing Effect from C2-Br (o,p)Directing Effect from C4-Br (o,p)Overall Prediction
C-3Favored-FavoredPossible product
C-5Favored-FavoredMajor product
C-6-Favored-Minor product

Radical Reaction Pathways and Proposed Intermediate Species

The C-Br bonds in this compound can undergo homolytic cleavage to form aryl radical intermediates. This can be initiated by heat, light (photolysis), or a radical initiator.

One important radical pathway is reductive debromination, where a bromine atom is replaced by a hydrogen atom. This can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org More modern methods utilize photoredox catalysis for the light-mediated reduction of unactivated aryl bromides. acs.org

The proposed mechanism involves the formation of a 2,4-dibromo-1-(trifluoromethyl)phenyl radical. The initiation step generates a primary radical which then abstracts a bromine atom from the substrate to form the aryl radical. This aryl radical intermediate then abstracts a hydrogen atom from a donor (like Bu₃SnH or a solvent) to yield the monodebrominated product.

Proposed Intermediate Species:

Initiation : A radical initiator (e.g., AIBN) generates an initial radical species.

Propagation Step 1 : The initiator radical abstracts a bromine atom, leading to the formation of the 4-bromo-2-(trifluoromethyl)phenyl radical or the 2-bromo-4-(trifluoromethyl)phenyl radical . The relative stability of these two radical intermediates would determine the selectivity of monodebromination, though differentiation can be difficult.

Propagation Step 2 : The aryl radical abstracts a hydrogen atom from a hydrogen source, yielding either 3-bromo-1-(trifluoromethyl)benzene or 4-bromo-1-(trifluoromethyl)benzene and regenerating a radical to continue the chain reaction.

These radical intermediates are highly reactive species that can be trapped by hydrogen atom donors or participate in other reactions, such as carbon-carbon bond formation, before quenching.

Aryl Halide Isomerization Studies and Regioselectivity Control in Derivatization

While specific studies on the aryl halide isomerization of this compound are not extensively documented in publicly available literature, the potential for such rearrangements can be inferred from established principles of "halogen dance" chemistry. This type of isomerization, particularly in polyhalogenated aromatic compounds, can occur under basic conditions, often involving the formation of aryne intermediates or metalated species. For instance, early studies on the base-catalyzed isomerization of 1,2,4-tribromobenzene (B129733) to 1,3,5-tribromobenzene (B165230) demonstrated that these rearrangements can proceed via intermolecular halogen transfer, potentially leading to a mixture of regioisomers. It is conceivable that under similar strongly basic conditions, this compound could undergo isomerization, although the strong electron-withdrawing nature of the trifluoromethyl group would significantly influence the acidity of the aromatic protons and the stability of any anionic intermediates, thereby directing the course of the reaction.

The control of regioselectivity in the derivatization of this compound is dictated by the electronic and steric effects of the existing substituents. The trifluoromethyl group is a powerful electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. However, given that the aromatic ring is already fully substituted with bromine atoms at the positions ortho and para to the trifluoromethyl group, further electrophilic substitution is unlikely.

In nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, the two bromine atoms offer distinct reactivity profiles. The bromine atom at the 4-position (para to the trifluoromethyl group) is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the Meisenheimer intermediate. Conversely, the bromine atom at the 2-position (ortho to the trifluoromethyl group) is also activated, but may be subject to steric hindrance from the bulky trifluoromethyl group. This differential reactivity can be exploited to achieve regioselective derivatization.

For instance, in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the relative reactivity of the C-Br bonds can be tuned by the choice of catalyst, ligands, and reaction conditions. It is generally observed that the C-Br bond para to a strong electron-withdrawing group is more reactive in many cross-coupling reactions. This allows for the selective functionalization of the 4-position, leaving the 2-position available for subsequent transformations.

Table 1: Predicted Regioselectivity in the Derivatization of this compound

Reaction TypeReagentsPredicted Major ProductRationale
Nucleophilic Aromatic SubstitutionNaOMe, heat4-bromo-2-methoxy-1-(trifluoromethyl)benzeneThe C-Br bond at the 4-position is more activated towards nucleophilic attack due to the para-electron-withdrawing effect of the CF3 group.
Suzuki CouplingArylboronic acid, Pd catalyst4-Aryl-2-bromo-1-(trifluoromethyl)benzeneThe C-Br bond at the 4-position is typically more reactive in palladium-catalyzed cross-coupling reactions.
Directed ortho-Metalationn-BuLi, low temp.Lithiation at the 5-positionThe trifluoromethyl group and the bromine atoms direct lithiation to the adjacent C-H bond.

Functional Group Interconversions of Bromine and Trifluoromethyl Moieties

The bromine and trifluoromethyl groups in this compound are versatile handles for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

Interconversions of the Bromine Moieties:

The two bromine atoms can be selectively or sequentially transformed into other functional groups through various metal-catalyzed and organometallic reactions.

Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This includes Suzuki couplings with boronic acids to form C-C bonds, Heck couplings with alkenes, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines. As mentioned previously, the differential reactivity of the two bromine atoms can allow for regioselective functionalization.

Grignard and Organolithium Formation: The bromine atoms can be converted into Grignard reagents (R-MgBr) or organolithium species (R-Li) through reaction with magnesium or alkyllithium reagents, respectively. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups such as carboxyl groups (by reaction with CO2), hydroxyl groups (by reaction with aldehydes or ketones), and amino groups (by reaction with chloramine).

Reduction: The bromine atoms can be removed (hydrodebromination) via catalytic hydrogenation or by treatment with a reducing agent such as tributyltin hydride.

Interconversions of the Trifluoromethyl Moiety:

The trifluoromethyl group is generally considered to be robust and stable under many reaction conditions. google.com However, under specific and often harsh conditions, it can undergo transformations.

Hydrolysis: The C-F bonds in the trifluoromethyl group are very strong, making hydrolysis difficult. However, under forcing conditions, such as with strong acids or bases at high temperatures, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group.

Reductive Defluorination: Partial or complete reductive defluorination of the trifluoromethyl group can be achieved using certain reducing agents, although this is a challenging transformation.

Transformation to other Fluorinated Groups: While less common, methods have been developed for the selective transformation of a C-F bond in a trifluoromethyl group to introduce other functionalities.

Table 2: Examples of Functional Group Interconversions for this compound

Starting MoietyReagents and ConditionsResulting Functional Group
Aryl BromideArylboronic acid, Pd(PPh3)4, baseBiaryl
Aryl BromideMg, THFGrignard Reagent
Aryl Bromiden-BuLi, low temperatureOrganolithium Species
Aryl BromideH2, Pd/CHydrogen (debromination)
TrifluoromethylConc. H2SO4, heatCarboxylic Acid

Strategic Applications of 2,4 Dibromo 1 Trifluoromethyl Benzene in Materials Science and Medicinal Chemistry

Design and Synthesis of Advanced Organic Materials

The unique combination of reactive halogens and a strongly electron-withdrawing trifluoromethyl group on a stable aromatic core makes 2,4-Dibromo-1-(trifluoromethyl)benzene a strategic starting material for the synthesis of advanced organic materials with tailored properties. Its utility spans the development of fluorinated liquid crystals, specialized polymeric structures, and functional components of metal-organic frameworks.

Fluorinated compounds are of significant interest in the field of liquid crystal (LC) technology due to the unique properties conferred by fluorine atoms, such as high thermal and chemical stability, and the ability to modulate dielectric anisotropy. The introduction of fluorine-containing groups, like the trifluoromethyl group, can significantly impact the mesomorphic behavior, clearing points, and viscoelastic properties of liquid crystalline materials. While direct examples of liquid crystals synthesized from this compound are not extensively documented in publicly available research, its structure is analogous to precursors used in the synthesis of fluorinated LCs. For instance, related fluorinated biphenyls and terphenyls are key components in many liquid crystal displays. The dibromo functionality of this compound allows for sequential or double cross-coupling reactions, such as the Suzuki or Negishi coupling, to build the rigid core structures characteristic of liquid crystals.

In the realm of polymer science, dihalogenated aromatic compounds are fundamental monomers for the synthesis of conjugated polymers through various cross-coupling polymerization reactions. These polymers are the cornerstone of organic electronics. Although specific polymers derived from this compound are not widely reported, its structure is suitable for polymerization reactions like Suzuki polymerization or direct arylation polymerization (DArP). The resulting polymers would incorporate the trifluoromethyl group, which can enhance solubility, influence the polymer's electronic energy levels, and improve its stability.

Table 1: Potential Cross-Coupling Reactions for Material Synthesis

Reaction Type Reactant Catalyst/Conditions Potential Product Moiety
Suzuki Coupling Arylboronic acid/ester Pd catalyst, base Aryl-substituted trifluoromethylbenzene
Sonogashira Coupling Terminal alkyne Pd/Cu catalyst, base Alkynyl-substituted trifluoromethylbenzene
Buchwald-Hartwig Amination Amine Pd catalyst, base Amino-substituted trifluoromethylbenzene
Stille Coupling Organostannane Pd catalyst Aryl/vinyl-substituted trifluoromethylbenzene

Conjugated organic materials, including small molecules and polymers, are central to the development of optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on their molecular structure. The incorporation of a trifluoromethyl group, as would be the case in systems derived from this compound, has a profound impact on these properties. The strong electron-withdrawing nature of the CF₃ group can lower both the HOMO and LUMO energy levels of a conjugated system. This can lead to improved air stability and can be used to tune the emission color in OLEDs or to optimize the energy level alignment for efficient charge separation in OPVs.

While detailed optoelectronic data for materials specifically derived from this compound are scarce, the principles of molecular engineering suggest that its use as a building block would lead to materials with distinct electronic characteristics. The dibromo functionality allows for the creation of donor-acceptor (D-A) type structures, which are a cornerstone of modern organic electronics design.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs are highly tunable by modifying the metal nodes or the organic linkers. While this compound itself is not a typical linker due to the lack of coordinating groups like carboxylates or azoles, it can serve as a precursor for the synthesis of such linkers. Through chemical modification of the bromine atoms, for example, by conversion to carboxylic acid groups via lithiation followed by carboxylation, or by introducing other coordinating moieties through cross-coupling reactions, it can be transformed into a functional linker.

A linker derived from this compound would introduce a trifluoromethyl group into the pores of the resulting MOF. Fluorinated MOFs are known to exhibit enhanced hydrophobicity and can have modified gas sorption properties. The trifluoromethyl groups can influence the framework's affinity for certain guest molecules, potentially leading to improved selectivity in gas separation applications.

Utility as a Precursor in Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal and agrochemical research to enhance the efficacy, metabolic stability, and bioavailability of active compounds. This compound serves as a versatile starting material for the synthesis of complex molecules with potential biological activity, owing to its combination of a trifluoromethyl group and two reactive bromine atoms.

The dibromo substitution pattern of this compound allows for selective and sequential functionalization. This is particularly valuable in the construction of complex molecular scaffolds and in the generation of chemical libraries for high-throughput screening in drug discovery. One bromine atom can be selectively reacted under specific cross-coupling conditions, leaving the second bromine available for a subsequent, different transformation. This stepwise approach enables the synthesis of a diverse range of derivatives from a single starting material.

While specific examples of marketed drugs or agrochemicals directly synthesized from this compound are not prominently featured in the literature, its potential as a building block is evident. Many modern pharmaceuticals and agrochemicals contain the trifluoromethylphenyl moiety. The presence of the bromine atoms provides synthetic handles to introduce further chemical diversity and to construct the final complex target molecules.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the reactivity of the benzene (B151609) ring, making it more electron-deficient and influencing the regioselectivity of further chemical transformations. In terms of biological activity, the CF₃ group is often used as a bioisostere for a methyl group but with vastly different electronic properties. It can enhance the binding affinity of a drug to its target receptor by participating in specific interactions and can block metabolic pathways, thereby increasing the drug's half-life.

The bromine atoms are also electronegative and act as leaving groups in a wide array of cross-coupling reactions, which are fundamental in modern organic synthesis. The positions of the trifluoromethyl group and the two bromine atoms on the benzene ring create a specific substitution pattern that will influence the conformation of the resulting molecules. The steric bulk of the substituents can restrict the rotation around single bonds, leading to preferred conformations that may be crucial for biological activity.

Table 2: Physicochemical Properties Influenced by Substituents

Substituent Key Physicochemical Effects
Trifluoromethyl (-CF₃) Strong electron-withdrawing effect, increased lipophilicity, enhanced metabolic stability, potential for specific intermolecular interactions.
Bromine (-Br) Good leaving group in cross-coupling reactions, moderate electron-withdrawing effect, contributes to lipophilicity.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 2,4 Dibromo 1 Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of 2,4-Dibromo-1-(trifluoromethyl)benzene. By analyzing the spectra from different nuclei (¹³C, ¹H, and ¹⁹F), a complete picture of the molecule's atomic framework can be constructed.

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the trifluoromethyl group. The chemical shifts are heavily influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

The carbon atom of the trifluoromethyl (-CF₃) group is expected to appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is typically observed in the range of 120-125 ppm. rsc.orgrsc.org The carbon directly attached to the -CF₃ group (C1) will also exhibit a quartet structure due to C-F coupling and will be shifted downfield. The carbons bonded to the bromine atoms (C2 and C4) are anticipated to appear in the 115-125 ppm region. The remaining aromatic carbons (C3, C5, C6) will have chemical shifts determined by their relative positions to the substituents. Computational DFT methods are often employed to predict these chemical shifts with high accuracy. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C1 130-135 q
C2 120-125 s
C3 133-138 s
C4 115-120 s
C5 130-135 s
C6 128-133 s

Note: 'q' denotes a quartet, 's' denotes a singlet. Predicted values are based on analogous structures.

The ¹H NMR spectrum provides information about the three protons on the aromatic ring. Due to the substitution pattern, three distinct signals are expected, each corresponding to a single proton.

H-3: This proton is ortho to two bromine atoms and is expected to appear as a doublet, coupled to H-5.

H-5: This proton is positioned between a bromine atom and a proton (H-6), and ortho to H-6 and meta to H-3. It is expected to appear as a doublet of doublets due to coupling with both H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz).

H-6: This proton is adjacent to the trifluoromethyl group and is expected to be a doublet, coupled to H-5 (ortho-coupling, J ≈ 8-9 Hz).

The electron-withdrawing nature of the substituents will generally shift these protons downfield compared to unsubstituted benzene (7.34 ppm).

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3 7.8 - 8.0 d J(H3-H5) ≈ 2-3 Hz
H-5 7.5 - 7.7 dd J(H5-H6) ≈ 8-9 Hz, J(H5-H3) ≈ 2-3 Hz

Note: 'd' denotes a doublet, 'dd' denotes a doublet of doublets.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a -CF₃ group on a benzene ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org This single peak confirms the presence and electronic environment of the trifluoromethyl group.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-5 and H-3 would confirm their meta coupling. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would show cross-peaks connecting the signals of H-3, H-5, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-3, C-5, and C-6) in the ¹³C spectrum. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the signal for H-6 would show correlations to C-1 and C-5. The proton H-3 would show correlations to C-1, C-2, and C-5. These correlations allow for the complete and unambiguous assignment of all carbon atoms in the ring. magritek.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. The most intense bands in the spectrum are typically due to the C-F stretching modes of the trifluoromethyl group, which are expected between 1350 and 1100 cm⁻¹. The C-Br stretching vibrations occur at lower frequencies, generally below 1000 cm⁻¹. esisresearch.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-Br bonds would also be Raman active. nih.gov

Computational DFT calculations are frequently used to predict vibrational frequencies and their corresponding IR intensities and Raman activities, which aids in the precise assignment of the experimental spectra. researchgate.netnih.gov

Table 3: Predicted Major Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000 Aromatic C-H stretching
1600-1450 Aromatic C=C ring stretching
1350-1100 C-F stretching (strong intensity)

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation behavior upon ionization. The molecular ion (M⁺•) peak in the mass spectrum provides the molecular weight.

A key feature of the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:

M peak: Contains two ⁷⁹Br isotopes.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

M+4 peak: Contains two ⁸¹Br isotopes.

The relative intensities of these M, M+2, and M+4 peaks will be approximately 1:2:1. docbrown.info For C₇H₃Br₂F₃, the calculated monoisotopic mass is approximately 301.85 Da, so these peaks would appear at m/z 302, 304, and 306.

Common fragmentation pathways in electron ionization (EI) mass spectrometry would include the loss of a bromine atom ([M-Br]⁺) or the trifluoromethyl group ([M-CF₃]⁺). The loss of a bromine atom would result in a fragment ion showing a doublet peak pattern (due to the remaining bromine atom) at m/z 223 and 225. Further fragmentation of the benzene ring is also possible. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide invaluable information regarding its solid-state structure, including bond lengths, bond angles, and the conformation of the trifluoromethyl group relative to the benzene ring.

While specific crystallographic data for this compound is not widely published, the analysis of structurally similar halogenated benzene derivatives provides significant insight into the expected intermolecular interactions that govern its crystal packing. In the solid state, molecules of this type are often organized by a network of non-covalent interactions. Studies on other dibrominated aromatic compounds reveal the prevalence of bromine-bromine (Br···Br) interactions and C-H···Br hydrogen bonds. mdpi.com Furthermore, interactions involving the bromine atoms and the electron-rich π-system of adjacent aromatic rings (C–Br···π) are also significant in directing the crystal packing of brominated benzene derivatives. mdpi.com The packing motifs in crystalline 1-bromo-2,4,6-trifluorobenzene, for instance, are directed by weak intermolecular halogen–halogen interactions. Therefore, it is anticipated that the crystal structure of this compound would be significantly influenced by a combination of these halogen-centric interactions, leading to a densely packed and stable lattice structure.

Interaction Type Description Relevance to this compound
Halogen Bonding (Br···Br) An attractive interaction between an electrophilic region on one bromine atom and a nucleophilic region on another.Expected to play a role in the molecular packing.
C-H···Br Hydrogen Bonds Weak hydrogen bonds formed between a carbon-bound hydrogen atom and a bromine atom.Likely to contribute to the stability of the crystal lattice.
C-Br···π Interactions An interaction between the bromine atom of one molecule and the π-electron cloud of an adjacent benzene ring.Could influence the stacking arrangement of the molecules.
Arene-Arene π-stacking Interactions between the aromatic rings of neighboring molecules.A common packing feature in aromatic compounds. mdpi.com

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations serve as a powerful complement to experimental techniques, providing detailed insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. researchgate.netresearchgate.netkarazin.ua

The optimized geometry provides theoretical values for all bond lengths and angles. For example, the calculations would define the C-C bond lengths within the benzene ring, the C-Br and C-H bond lengths, and the geometry of the C-CF3 bond. These theoretical values can then be compared with experimental data if available. Beyond geometry, DFT is used to predict various electronic properties, such as dipole moment, polarizability, and the distribution of electron density, which are fundamental to understanding the molecule's behavior.

Table: Predicted Geometric Parameters (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require a specific computational study.

Parameter Description Illustrative Value
C1-C2 Bond Length Bond distance between carbon atoms 1 and 2 of the benzene ring.1.40 Å
C2-Br Bond Length Bond distance between carbon atom 2 and the bromine atom.1.90 Å
C1-C(F3) Bond Length Bond distance between carbon atom 1 and the trifluoromethyl carbon.1.51 Å
C2-C1-C6 Bond Angle The angle formed by atoms C2, C1, and C6.120.5°
C1-C(F3)-F Bond Angle The angle within the trifluoromethyl group.110.2°

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.gov The accuracy of these predictions, while significant, can be influenced by the choice of functional, basis set, and the computational model used to account for solvent effects. nih.govnih.gov Predicted shifts are valuable for assigning signals in experimental spectra and can help in confirming the structure of the compound. The high sensitivity of the ¹⁹F chemical shift to the local electronic environment makes its prediction particularly useful. uni-muenchen.de

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is another key application of DFT. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of specific vibrational modes (e.g., C-H stretch, C-Br stretch, CF₃ symmetric stretch) to the absorption bands observed in experimental FT-IR and FT-Raman spectra.

The electronic properties and reactivity of a molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atoms, while the LUMO may have significant contributions from the antibonding orbitals of the ring and the trifluoromethyl group. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its reactive sites. scribd.com Red- and yellow-colored regions on the MEP surface indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack. Blue-colored regions indicate positive potential (electron-deficient areas) and are prone to nucleophilic attack. researchgate.net For this compound, negative potential is expected over the aromatic ring, while the regions around the hydrogen atoms and particularly the halogen atoms (a phenomenon known as the σ-hole) can exhibit positive potential, making them potential sites for interaction with nucleophiles. dtic.milresearchgate.net

Computational chemistry provides the tools to explore the pathways of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products.

This process involves locating and characterizing transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. For this compound, these methods could be used to model various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. youtube.com While specific mechanistic studies on this compound are not prominent, the methodology is a standard approach in computational organic chemistry to understand and predict chemical reactivity.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. liverpool.ac.uk In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

These calculations are essential for accurately predicting properties like NMR chemical shifts in solution, as the solvent can alter the electronic distribution and conformation of the solute molecule. Furthermore, computational methods are used to study specific intermolecular interactions. scielo.org.mx For this compound, this could involve modeling its interaction with other molecules to understand potential binding modes or self-assembly behavior. These calculations can quantify the strength of interactions like hydrogen bonds, halogen bonds, and π-π stacking, providing a deeper understanding of the forces that govern the molecule's behavior in a condensed phase. gatech.edu

Future Research Directions and Emerging Paradigms in 2,4 Dibromo 1 Trifluoromethyl Benzene Chemistry

Development of Greener and More Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through safer, more efficient, and sustainable practices. For 2,4-dibromo-1-(trifluoromethyl)benzene and its derivatives, research is increasingly focused on moving away from traditional batch processes that often rely on hazardous reagents and generate significant waste.

Key emerging areas include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. The synthesis of trifluoromethylated aromatics, which can involve highly exothermic or hazardous steps, stands to benefit significantly from the enhanced safety profile of flow systems.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting efficient and uniform heating. This technique is being explored to accelerate metal-catalyzed cross-coupling reactions involving aryl bromides, offering a more energy-efficient alternative to conventional heating.

Biocatalysis: The use of enzymes, particularly halogenases, presents a promising avenue for the selective and environmentally benign halogenation of aromatic compounds. manchester.ac.ukbohrium.comchemrxiv.org While direct enzymatic synthesis of this compound is a long-term goal, research into flavin-dependent halogenases (FDHs) is paving the way for catalyst-controlled, site-selective halogenation of complex molecules under mild, aqueous conditions. chemrxiv.orgnih.govresearchgate.net Engineering these enzymes through directed evolution could expand their substrate scope to include electron-deficient arenes. bohrium.comchemrxiv.org

Sustainable MethodologyPotential Advantages for this compound Chemistry
Flow Chemistry Improved safety, enhanced reaction control, easier scalability, reduced waste.
Microwave-Assisted Synthesis Rapid reaction times, increased energy efficiency, higher yields.
Biocatalysis (e.g., Halogenases) High selectivity, mild reaction conditions, reduced use of hazardous reagents, environmentally friendly. manchester.ac.ukresearchgate.net

Exploration of Novel Catalytic Systems for Challenging Transformations

While palladium-catalyzed cross-coupling reactions are workhorses in synthetic chemistry, there is a continuous drive to discover new catalytic systems that can overcome existing limitations, such as catalyst deactivation, limited substrate scope, and the high cost of precious metals. science.gov For a substrate like this compound, with two reactive sites of differing reactivity, the development of highly selective catalysts is paramount.

Future research will likely focus on:

Earth-Abundant Metal Catalysis: Nickel, copper, and iron are gaining prominence as cheaper and more sustainable alternatives to palladium for cross-coupling reactions. nih.gov Nickel-based catalysts, in particular, have shown unique reactivity in C-F bond activation and couplings involving sterically hindered substrates. nih.govnih.govresearchgate.netsemanticscholar.org Research into nickel-catalyzed defluorinative coupling reactions highlights the potential for novel transformations of trifluoromethyl-containing compounds. nih.govnih.govsemanticscholar.org

Advanced Ligand Design: The development of sophisticated ligands is crucial for tuning the reactivity and selectivity of metal catalysts. For instance, in Suzuki-Miyaura couplings, the choice of phosphine (B1218219) ligand can dictate which C-Br bond of a dibrominated substrate reacts preferentially. researchgate.net Future efforts will involve designing ligands that can enable regioselective, sequential, or even asymmetric transformations.

C-H Bond Functionalization: A major goal in modern synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like aryl halides. researchgate.net Palladium-catalyzed C-H functionalization is an active area of research, and developing systems that can selectively activate a C-H bond on the this compound ring in the presence of the C-Br bonds would represent a significant synthetic advancement. nih.gov

Catalytic SystemTransformationPotential Impact
Nickel-based Catalysts Cross-coupling, defluorinative alkylation nih.govCost-effective alternative to palladium, novel reactivity. nih.govresearchgate.net
Copper-based Catalysts Trifluoromethylation, Chan-Lam couplingMild reaction conditions, complementary reactivity to palladium. beilstein-journals.orgbeilstein-journals.org
Palladium with Advanced Ligands Regioselective Suzuki-Miyaura coupling researchgate.netPrecise control over reactivity at C2 vs. C4 positions.
Photoredox/Metal Dual Catalysis Radical cross-electrophile coupling researchgate.netAccess to new reaction pathways under mild, light-driven conditions.

Expansion into Novel Functional Materials with Tailored Electronic and Optical Responses

The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive precursor for a new generation of functional materials. The C-Br bonds serve as versatile handles for polymerization and incorporation into larger molecular architectures.

Emerging applications are centered on:

Organic Electronics: Derivatives of trifluoromethylated benzenes are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The high electronegativity of the CF3 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, which is beneficial for electron transport.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. nih.govtcichemicals.comcd-bioparticles.net Using fluorinated linkers, such as those derived from this compound, can impart unique properties to MOFs, including increased chemical stability and hydrophobicity. rsc.orgrsc.org These fluorinated MOFs (F-MOFs) are promising for applications in gas storage, separation, and catalysis. rsc.org

Fluorinated Polymers: Polymers containing trifluoromethyl groups often exhibit enhanced thermal stability, chemical resistance, and specific optical properties. The dibromo functionality of the title compound allows it to be used as a monomer in polycondensation reactions, such as Suzuki polycondensation, to create novel conjugated polymers for various electronic applications.

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. The complexity of catalytic cycles, particularly in cross-coupling reactions, often involves transient and highly reactive intermediates that are difficult to detect using conventional methods.

Future research will increasingly rely on:

Operando Spectroscopy: This powerful approach involves monitoring a catalytic reaction in real-time under actual operating conditions. youtube.com Techniques like operando X-ray Absorption Spectroscopy (XAS) can provide invaluable information on the oxidation state and coordination environment of a metal catalyst (e.g., palladium) throughout the reaction cycle. rsc.orgtue.nl This helps to identify the true active species and understand deactivation pathways.

Advanced Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), when coupled with methods like Pressurized Sample Infusion (PSI), allow for the detection and characterization of short-lived catalytic intermediates directly from the reaction mixture. uvic.ca These studies are critical for validating proposed catalytic cycles in reactions like the Suzuki-Miyaura coupling.

Kinetic Studies: Detailed kinetic analysis can help elucidate the rate-determining step of a reaction and provide insights into the roles of different reagents, ligands, and additives. For Suzuki-Miyaura reactions, understanding the kinetics can help explain the observed regioselectivity in the coupling of polyhalogenated substrates. beilstein-journals.org

Synergistic Approaches Combining High-Throughput Experimentation and Computational Screening

The traditional one-variable-at-a-time approach to reaction optimization is slow and labor-intensive. The synergy between high-throughput experimentation (HTE) and computational chemistry is revolutionizing the discovery and optimization of chemical reactions. nih.gov

This modern paradigm involves:

High-Throughput Experimentation (HTE): HTE utilizes automation and miniaturization to perform hundreds or thousands of experiments in parallel, allowing for the rapid screening of catalysts, ligands, solvents, and other reaction parameters. researchgate.net This data-rich approach is ideal for quickly identifying optimal conditions for challenging cross-coupling reactions involving substrates like this compound. nih.govnih.gov

Computational Screening and DFT Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for predicting reaction outcomes and understanding mechanisms at the molecular level. nih.gov DFT can be used to calculate the activation energies of different reaction pathways (e.g., oxidative addition at the C2 vs. C4 bromine), predict the most effective catalyst-ligand combinations, and rationalize experimental observations. mdpi.com For instance, DFT studies on the Suzuki-Miyaura reaction can clarify the mechanism of transmetalation, often the rate-determining step. nih.gov

Machine Learning and AI: The vast datasets generated by HTE can be analyzed using machine learning algorithms to identify hidden correlations and build predictive models for reaction outcomes. cam.ac.uk This synergistic approach, where computational screening guides experimental design and HTE data trains predictive models, will accelerate the discovery of novel and efficient transformations for this compound.

Q & A

Q. What are the critical safety protocols for handling 2,4-Dibromo-1-(trifluoromethyl)benzene in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to safety data sheet (SDS) guidelines. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of volatile compounds. Emergency measures include immediate eye flushing with water (15+ minutes) and decontamination of exposed skin . Store the compound in a cool, dry, ventilated area, segregated from incompatible substances like strong oxidizers.

Q. How can researchers synthesize this compound, and what are common pitfalls?

  • Methodological Answer : A plausible route involves bromination of 1-(trifluoromethyl)benzene using electrophilic brominating agents (e.g., Br₂/FeBr₃ or N-bromosuccinimide). Control reaction temperature (0–25°C) to avoid over-bromination. Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Key pitfalls include incomplete bromination (monitor via TLC) and side reactions from residual acidity; neutralize reaction mixtures before workup .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and trifluoromethyl group (δ -60 to -65 ppm for ¹⁹F).
  • GC-MS : Confirm molecular ion peak (m/z ≈ 304 [M⁺]) and fragmentation patterns.
  • Elemental Analysis : Validate Br and F content (±0.3% tolerance).
    Cross-validate with IR spectroscopy for C-Br (~500 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the trifluoromethyl group affect the electronic properties and reactivity of this compound?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), deactivating the benzene ring and directing electrophilic substitution to the meta position. This electronic profile enhances stability toward oxidation but reduces reactivity in SNAr reactions. Computational studies (DFT) can model charge distribution and predict sites for functionalization .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. The bromine at position 2 is less sterically hindered and reacts preferentially. For sequential coupling, employ temperature-controlled stepwise reactions (e.g., 50°C for first coupling, 80°C for the second). Monitor regioselectivity via HPLC and adjust ligand systems (e.g., SPhos for bulky substrates) .

Q. How can researchers resolve contradictory data on reaction yields reported in literature?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent purity, catalyst loading, inert atmosphere). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). Validate intermediates via in situ FTIR or LC-MS. Compare results with computational kinetic models to pinpoint discrepancies .

Q. What are the challenges in synthesizing derivatives for medicinal chemistry applications?

  • Methodological Answer : The bromine atoms enable functionalization but may lead to toxicity. Replace Br via palladium-catalyzed cyanation or amination to improve bioavailability. Use fluorine-18 labeling (for PET imaging) via halogen exchange reactions. Assess metabolic stability using liver microsome assays and adjust substituents (e.g., replace Br with -OCH₃) .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-1-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-1-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.